异吲哚啉-5-醇

描述

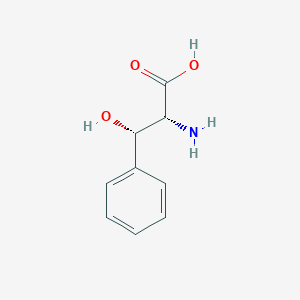

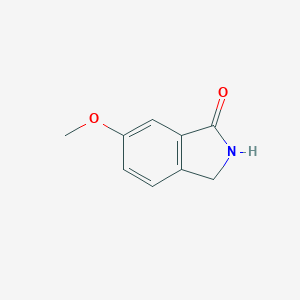

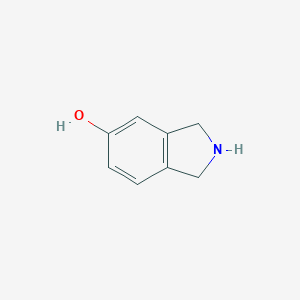

Isoindolin-5-ol, also known as Isoindolin-5-ol, is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality Isoindolin-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoindolin-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

医药合成

异吲哚啉-5-醇衍生物由于其与生物活性分子的结构相似性而受到医药合成的关注。它们是生产各种治疗剂的关键中间体。 例如,将异吲哚啉-5-醇部分整合到药物框架中可以增强化合物的药代动力学特性,使其在疾病治疗中更有效 .

除草剂和杀虫剂

异吲哚啉-5-醇的化学性质使其可用于开发除草剂和杀虫剂。 它的反应活性可以用来破坏不需要的植物和害虫的生长,为更安全、更环保的农业化学品提供潜在途径 .

染料和着色剂

异吲哚啉-5-醇化合物表现出显色特性,使其适合用作染料和着色剂。 它们在特定波长吸收光的能力可用于制造纺织品、油墨和油漆的颜料 .

聚合物添加剂

在材料科学领域,异吲哚啉-5-醇衍生物可以作为添加剂来改善聚合物的性能。 它们可以增强热稳定性、机械强度和抗降解性,这对延长聚合物基产品的寿命至关重要 .

有机合成

异吲哚啉-5-醇是有机合成中通用的构建单元。它可以进行各种化学转化,从而能够构建复杂的分子结构。 这在天然产物和新型有机化合物的合成中特别有用 .

光致变色材料

异吲哚啉-5-醇的独特结构使其适合开发光致变色材料。 这些材料在暴露于光线下会改变颜色,这在太阳镜、智能窗户和显示技术中具有实际应用 .

治疗剂

最近的研究表明,异吲哚啉-5-醇衍生物具有作为治疗剂的潜力。例如,它们已被研究作为 ADAMTS-4/5 的抑制剂, ADAMTS-4/5 是参与骨关节炎软骨降解的酶。 这表明了开发疾病修饰性骨关节炎药物(DMOADs)的有希望的方向 .

生物利用度增强

异吲哚啉-5-醇衍生物已显示出增强药物生物利用度的潜力。 通过修饰药物结构以包含异吲哚啉-5-醇单元,可以提高其溶解度和吸收率,从而导致更有效的治疗 .

安全和危害

When handling Isoindolin-5-ol, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用机制

Target of Action

Isoindolin-5-ol is a heterocyclic compound that has been found to interact with multiple biological targets . For instance, isoindolin-5-ol derivatives have been shown to inhibit ADAMTS-4/5, enzymes involved in the degradation of cartilage, suggesting a potential application in the treatment of osteoarthritis . Additionally, isoindolin-5-ol derivatives have been virtually screened as potential inhibitors of Cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell division .

Mode of Action

The interaction of Isoindolin-5-ol with its targets results in significant changes. For instance, when Isoindolin-5-ol derivatives inhibit ADAMTS-4/5, they prevent the degradation of cartilage, potentially reducing joint pain and restoring normal function . When acting as CDK7 inhibitors, they can interfere with cell division, which could potentially be leveraged for anti-cancer action .

Biochemical Pathways

Isoindolin-5-ol and its derivatives can affect several biochemical pathways. For example, by inhibiting ADAMTS-4/5, they can impact the pathway responsible for cartilage degradation . Similarly, by inhibiting CDK7, they can affect the cell cycle, particularly the process of cell division .

Pharmacokinetics

The pharmacokinetic properties of Isoindolin-5-ol and its derivatives are crucial for their bioavailability and efficacy. For instance, one study found that certain Isoindolin-5-ol derivatives exhibited excellent drug-like properties and better pharmacokinetic profiles than a known ADAMTS-5 inhibitor . .

Result of Action

The molecular and cellular effects of Isoindolin-5-ol’s action depend on its specific targets. For example, by inhibiting ADAMTS-4/5, Isoindolin-5-ol derivatives can potentially reduce joint pain and restore normal function in osteoarthritis patients . By inhibiting CDK7, they can potentially interfere with cell division, which could be beneficial in the treatment of cancer .

属性

IUPAC Name |

2,3-dihydro-1H-isoindol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-2-1-6-4-9-5-7(6)3-8/h1-3,9-10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZKENDTAFDRKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595324 | |

| Record name | 2,3-Dihydro-1H-isoindol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54544-67-1 | |

| Record name | 2,3-Dihydro-1H-isoindol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。